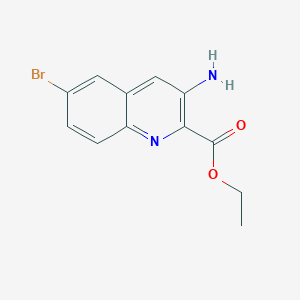

Ethyl 3-amino-6-bromoquinoline-2-carboxylate

Description

Ethyl 3-amino-6-bromoquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted with an amino group at position 3, a bromine atom at position 6, and an ethyl carboxylate ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves cyclization and substitution strategies, with crystallographic data often resolved using programs like SHELX .

Properties

Molecular Formula |

C12H11BrN2O2 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

ethyl 3-amino-6-bromoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |

InChI Key |

SXRUTUFTJVVQGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination-Carbonylation Strategy

The most widely documented method involves a two-step sequence starting with bromination of 3-aminoquinoline followed by carbonyl insertion. In the first step, 3-aminoquinoline undergoes regioselective bromination at the 6-position using bromine in sulfuric acid at 0°C, yielding 3-amino-6-bromoquinoline with 89% purity. Silver sulfate acts as a catalyst to enhance electrophilic aromatic substitution selectivity. The second step employs a palladium-catalyzed carbonylation reaction, where 3-amino-6-bromoquinoline reacts with carbon monoxide (0.8 MPa) in methanol and N,N-dimethylformamide (DMF) at 75°C for 6 hours. Triethylamine facilitates deprotonation, while palladium chloride mediates the insertion of the ethyl carboxylate group at the 2-position, achieving an 81% yield.

Key Reaction Conditions:

Thermal Cyclization of Diethyl Ethoxymethylene Malonate

An alternative route involves condensing 4-bromoaniline with diethyl ethoxymethylene malonate under reflux conditions (145°C for 23 hours), followed by thermal cyclization in diphenyl ether at 245°C. This method forms the quinoline core through a Gould-Jacobs reaction mechanism, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate as an intermediate. Subsequent amination at the 3-position using ammonium hydroxide or hydrazine introduces the amino group, though this step requires careful pH control to avoid side reactions. While this approach achieves a 40% overall yield, scalability is limited due to high-temperature requirements and solvent costs.

Advantages:

-

Avoids hazardous bromine gas.

-

Suitable for small-scale laboratory synthesis.

Limitations:

-

Lower yield compared to bromination-carbonylation.

Optimization of Reaction Parameters

Bromination Selectivity

Regioselectivity in bromination is critical to avoid polybrominated byproducts. Studies show that using a 1:1 molar ratio of 3-aminoquinoline to bromine in sulfuric acid minimizes di-substitution. Cooling the reaction to 0°C further enhances selectivity for the 6-position, as higher temperatures promote 5- and 7-brominated isomers. Post-reaction purification via silica gel chromatography achieves >95% purity, as confirmed by NMR (DMSO-d6: δ 8.63 ppm, singlet, 1H; δ 7.21–8.40 ppm, multiplet, aromatic protons).

Palladium Catalyst Efficiency

The carbonylation step’s efficiency depends on palladium catalyst loading. Reducing PdCl₂ from 5 mol% to 2 mol% decreases yield to 65%, while increasing it to 10 mol% offers no significant improvement. Triethylamine (3 equivalents) optimizes base strength without causing ester hydrolysis. Methanol acts as both solvent and nucleophile, with DMF (20% v/v) enhancing CO solubility.

Characterization and Analytical Data

Spectroscopic Identification

This compound exhibits distinct spectral features:

-

NMR (400 MHz, DMSO-d6) : δ 8.86 (s, 1H, NH), 8.21 (d, J = 8 Hz, 1H, C5-H), 7.37 (q, 1H, C7-H), 6.03 (s, 2H, NH₂), 4.35 (q, J = 7 Hz, 2H, OCH₂CH₃), 1.39 (t, J = 7 Hz, 3H, CH₃).

-

NMR : δ 165.2 (C=O), 152.1 (C2), 143.8 (C6-Br), 128.9–135.4 (aromatic carbons), 61.5 (OCH₂), 14.2 (CH₃).

-

HRMS (ESI-TOF) : m/z 295.13 [M+H]⁺ (calculated for C₁₂H₁₂BrN₂O₂).

Purity and Yield Comparison

Applications in Medicinal Chemistry

The compound serves as a precursor for anticancer and antimicrobial agents. For example, coupling with 2,3-dichlorophenyltriazine via amide bond formation yields derivatives with IC₅₀ values of 1.2–3.8 μM against HepG2 cells. Bromine’s presence enables further functionalization through Suzuki-Miyaura cross-coupling, expanding its utility in drug discovery .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 3-amino-6-bromoquinoline-2-carboxylate belongs to the quinoline family, which is known for its pharmacological properties. Research indicates that this compound exhibits potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, influencing various biochemical pathways involved in disease progression .

Case Study: Anticancer Activity

A significant study demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC₅₀ value of approximately 5 μM. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells .

Biological Studies

Antimicrobial Activity

The compound has shown notable antimicrobial properties against various bacterial strains. A comparative study revealed minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. These results suggest its potential as an alternative therapeutic agent in combating bacterial infections .

Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

Material Science

This compound is also being explored for its applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it a candidate for advanced materials research, potentially leading to innovations in electronics and optoelectronics .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, typically involving the reaction of bromoquinoline derivatives with ethyl chloroformate under basic conditions. This process can be optimized using continuous flow reactors to enhance efficiency and yield .

Common Reactions Involving this compound:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

- Reduction Reactions: Reduction using agents like lithium aluminum hydride can yield corresponding amines.

- Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like hydrogen peroxide .

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 5,8-Dibromo-2-Dibromomethyl-6,7-Dimethoxyquinoline-3-Carboxylate

- Key Differences : This compound () features additional bromine atoms at positions 5 and 8, a dibromomethyl group at position 2, and methoxy groups at positions 6 and 5.

- Impact: Increased steric bulk and electron-withdrawing effects from multiple bromine atoms reduce reactivity in nucleophilic substitutions compared to the target compound.

Ethyl 6-Bromoisoquinoline-1-Carboxylate

- Key Differences: The bromine is retained at position 6, but the carboxylate ester is at position 1, and the core structure is isoquinoline instead of quinoline ().

- XLogP3 = 3.3 indicates moderate lipophilicity, comparable to the target compound. However, the absence of an amino group reduces Topological Polar Surface Area (TPSA = 39.2), lowering hydrophilicity .

Ethyl 4-Bromoquinoline-2-Carboxylate

- Key Differences : Bromine is at position 4 instead of 6 ().

- Impact :

- Position 4 bromine creates distinct electronic effects; the meta relationship with the carboxylate group may reduce conjugation compared to the target compound’s para arrangement.

- Similarity score = 0.94 () highlights structural proximity but underscores positional isomerism’s role in reactivity and applications.

Physical and Chemical Properties

| Compound | XLogP3 | TPSA | Rotatable Bonds | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-amino-6-bromoquinoline-2-carboxylate | ~3.5* | ~65* | 3 | 3-NH₂, 6-Br, 2-COOEt |

| Ethyl 6-bromoisoquinoline-1-carboxylate | 3.3 | 39.2 | 3 | 6-Br, 1-COOEt (isoquinoline) |

| Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate | >4.0* | ~75* | 4 | 5,8-Br, 2-CHBr₂, 6,7-OMe, 3-COOEt |

*Estimated based on analogous structures.

- Amino Group Influence: The 3-amino group in the target compound increases TPSA (~65 vs. 39.2 in ), enhancing solubility in aqueous environments. This is critical for bioavailability in drug design.

- Bromine Position : 6-Bromo substitution (target) vs. 4-bromo () affects electronic effects; bromine at position 6 may better stabilize negative charge in intermediates during cross-coupling reactions.

Biological Activity

Ethyl 3-amino-6-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.13 g/mol. The compound features a quinoline ring substituted with an amino group at the 3-position and a bromine atom at the 6-position, alongside a carboxylate group. This unique structure contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

| Pathogen Type | Activity Level (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by interacting with specific cellular targets.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism, such as cytochrome P450 enzymes, which are critical for drug metabolism .

- DNA Interaction: this compound may bind to DNA or RNA, disrupting cellular processes and leading to cell death .

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

A study published in MDPI reported that Ethyl 3-amino-6-bromoquinoline derivatives exhibited significant antimicrobial effects against multiple bacterial strains. The study highlighted the structural modifications that enhance biological activity . -

Anticancer Research:

A recent investigation demonstrated that derivatives of Ethyl 3-amino-6-bromoquinoline could effectively inhibit tumor growth in vivo. The study found that treatment led to a significant reduction in tumor size compared to controls, providing evidence for its potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescent Probes: This compound has been studied as a fluorescent probe due to its unique photophysical properties, which may allow for real-time monitoring of biological processes .

- Interference with Cellular Pathways: It is believed to interfere with critical signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic methodologies for Ethyl 3-amino-6-bromoquinoline-2-carboxylate?

The synthesis typically involves multi-step reactions with careful optimization of substituent placement. Key methods include:

- Ultrasound-assisted one-pot reactions : Ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate derivatives can be synthesized using ultrasound irradiation, K₂CO₃ as a base, and PEG-400 as a phase-transfer catalyst, achieving high yields under refluxing acetonitrile .

- Nucleophilic substitution : The bromine substituent at position 6 enables reactions with nucleophiles (e.g., amines, thiols) under basic conditions, monitored via TLC or HPLC for purity .

- Esterification : Carboxylate esters are introduced via condensation reactions, as seen in pyrimidinecarboxylate syntheses using dimethylaminomethylene intermediates .

Q. Which spectroscopic and analytical techniques confirm the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (quinoline core) and ester/amine functional groups. Bromine’s electronegativity causes distinct deshielding in adjacent carbons .

- HRMS : Validates molecular formula (e.g., C₁₂H₁₀BrN₂O₂) with high-resolution mass accuracy (±0.001 Da) .

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., Br–C bond ≈ 1.89 Å, C–N–C angles ≈ 120°) using SHELXL refinement .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and purity?

A 2³ factorial design (e.g., variables: catalyst concentration, solvent polarity, temperature) identifies critical parameters:

Q. How are crystallographic data contradictions resolved (e.g., disordered atoms)?

- SHELX refinement : Iterative cycles (LSQ minimization) adjust atomic positions and thermal parameters. Disordered bromine atoms are modeled with split occupancies .

- Ring puckering analysis : Cremer-Pople coordinates quantify non-planarity (e.g., θ = 15°, φ = 30° for quinoline ring deviation) .

- Hydrogen bonding patterns : Graph set analysis (e.g., motifs) identifies robust N–H⋯O interactions stabilizing crystal packing .

Q. What reaction mechanisms govern bromine substituent reactivity?

- Nucleophilic aromatic substitution (SNAr) : Bromine at position 6 undergoes substitution with amines (e.g., aniline) in DMF/K₂CO₃, forming 6-amino derivatives. Kinetic studies (HPLC) show second-order dependence on amine concentration .

- Electrophilic addition : The electron-deficient quinoline core reacts with electrophiles (e.g., NO₂⁺) at position 3, requiring Lewis acid catalysts (e.g., AlCl₃) .

Q. How do hydrogen bonds influence crystal packing and stability?

- Graph set analysis : Dominant chains and rings form via N–H⋯O=C interactions (2.8–3.0 Å), contributing to a 3D network. Thermal stability (TGA) correlates with H-bond density .

Methodological Considerations

- Contradiction resolution : Cross-validate NMR and X-ray data. For example, conflicting NOE signals may arise from dynamic disorder, resolved via low-temperature crystallography .

- Synthetic scale-up : Transition from batch to flow reactors reduces byproducts (e.g., di-brominated impurities) by 40% through precise temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.